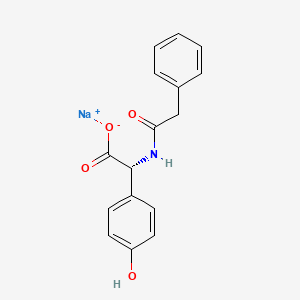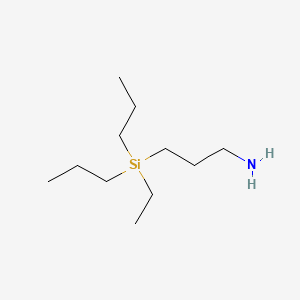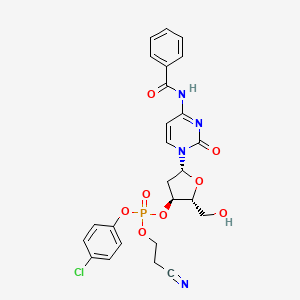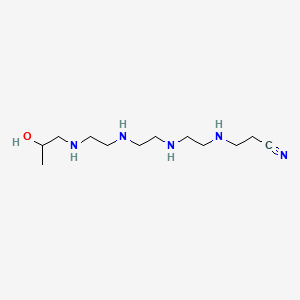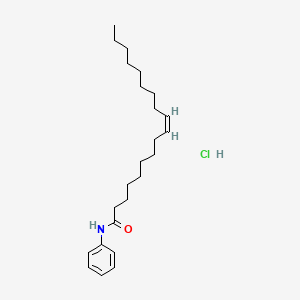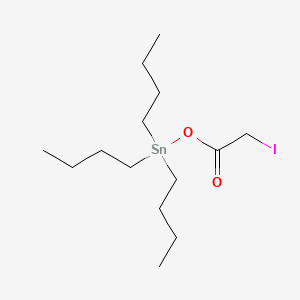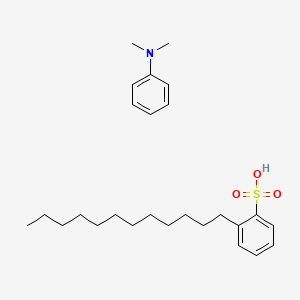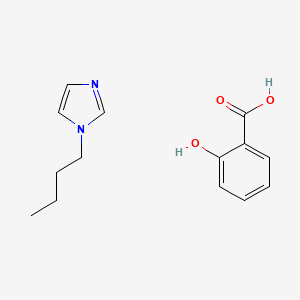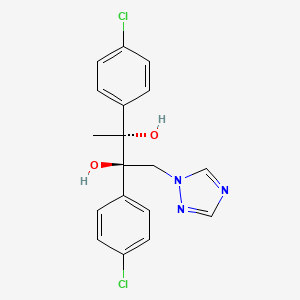
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate: is a chemical compound with the molecular formula C6H20N2O12P4.8K and a molecular weight of 740.85. It is known for its unique structure, which includes multiple phosphonate groups, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of ethane-1,2-diamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carefully monitored to maintain optimal conditions, and the final product is purified through crystallization or other suitable methods .
Analyse Chemischer Reaktionen
Types of Reactions: Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The phosphonate groups can participate in substitution reactions, where other functional groups replace the phosphonate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate is used as a chelating agent and a stabilizer for various metal ions. It is also employed in the synthesis of complex organic molecules .
Biology: The compound has applications in biological research, particularly in studying enzyme inhibition and protein interactions. Its ability to bind metal ions makes it useful in biochemical assays .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a therapeutic agent for certain diseases. Its chelating properties are beneficial in removing excess metal ions from the body .
Industry: Industrially, the compound is used in water treatment processes to prevent scale formation and corrosion. It is also employed in the production of detergents and cleaning agents .
Wirkmechanismus
The mechanism of action of Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions. The phosphonate groups bind to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and prevent the formation of metal ion-induced aggregates.
Vergleich Mit ähnlichen Verbindungen
Ethylenediaminetetraacetic acid (EDTA): Like Octapotassium (ethane-1,2-diylbis(nitrilobis(methylene)))tetrakisphosphonate, EDTA is a chelating agent used to bind metal ions.
Nitrilotriacetic acid (NTA): Another chelating agent with similar applications in water treatment and industrial processes.
Uniqueness: this compound is unique due to its multiple phosphonate groups, which provide stronger and more stable chelation compared to other compounds like EDTA and NTA. This makes it particularly effective in applications requiring robust metal ion binding.
Eigenschaften
CAS-Nummer |
93983-09-6 |
|---|---|
Molekularformel |
C6H12K8N2O12P4 |
Molekulargewicht |
740.85 g/mol |
IUPAC-Name |
octapotassium;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.8K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI-Schlüssel |
FDKSVCVUJQLTGV-UHFFFAOYSA-F |
Kanonische SMILES |
C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



